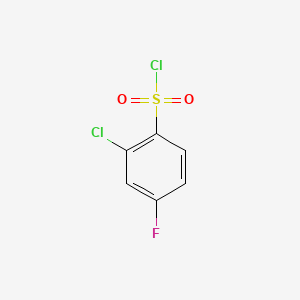

2-Chloro-4-fluorobenzenesulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-4-fluorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2FO2S/c7-5-3-4(9)1-2-6(5)12(8,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCFPJKHVCHKCMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60335082 | |

| Record name | 2-Chloro-4-fluorobenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60335082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85958-57-2 | |

| Record name | 2-Chloro-4-fluorobenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60335082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-4-fluorobenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Chloro-4-fluorobenzenesulfonyl chloride physical properties

An In-depth Technical Guide to 2-Chloro-4-fluorobenzenesulfonyl Chloride for Advanced Research Applications

Abstract: This technical guide provides a comprehensive overview of this compound, a key intermediate in synthetic organic chemistry. The document details its physicochemical properties, reactivity, handling protocols, and applications, with a focus on its utility for researchers, scientists, and professionals in drug development. By synthesizing data from authoritative sources with practical field insights, this guide serves as an essential resource for the safe and effective use of this versatile reagent.

Introduction and Strategic Importance

This compound is a substituted aromatic sulfonyl chloride, a class of compounds renowned for its utility in the synthesis of sulfonamides and sulfonate esters. The presence of both chloro and fluoro substituents on the benzene ring offers unique electronic properties and provides additional synthetic handles for further molecular elaboration. Its primary role is as an electrophilic building block, reacting readily with a wide array of nucleophiles. For drug development professionals, this reagent is of particular interest as the sulfonamide moiety it helps to create is a well-established pharmacophore found in numerous therapeutic agents, including diuretics, anticonvulsants, and anti-inflammatory drugs. Understanding its physical properties is paramount to its effective use in experimental design, reaction optimization, and process scale-up.

Chemical Identity and Molecular Structure

The precise identification and structural understanding of a reagent are foundational to its application in research.

-

IUPAC Name: 2-chloro-4-fluorobenzene-1-sulfonyl chloride

-

Synonyms: 2-Chloro-4-fluorobenzenesulphonyl chloride, 2-Chloro-4-Fluorobenzene-1-Sulfonyl Chloride[1][2]

Caption: Molecular Structure of this compound.

Physicochemical Properties

The physical properties of a compound dictate its handling, storage, and reaction conditions. The data below has been consolidated from various chemical suppliers and databases to provide a reliable reference.

| Property | Value | Source(s) |

| Molecular Weight | 229.06 g/mol | [1][3][4][5][6] |

| Appearance | Clear yellow liquid after melting; may be a low melting solid at room temperature. | [1][5] |

| Melting Point | 27-31 °C (lit.) | [1][3][4] |

| Boiling Point | 243-244 °C (lit.) at 760 mmHg108-110 °C at 0.1 mmHg | [3][5][4] |

| Density | 1.569 g/mL at 25 °C (lit.) | [3][5] |

| Refractive Index (n20/D) | 1.5550 (lit.) | [3][5] |

| Flash Point | >110 °C (>230 °F) - closed cup | [3] |

| Solubility | Reacts violently with water. Soluble in many organic solvents like dichloromethane and ethyl acetate. | [7][8] |

Reactivity, Stability, and Handling

Causality of Reactivity: The sulfonyl chloride (-SO₂Cl) functional group is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom attached to the sulfur. This makes the sulfur atom highly susceptible to nucleophilic attack.

-

Reaction with Nucleophiles: It readily reacts with amines to form sulfonamides, with alcohols to form sulfonate esters, and with water to hydrolyze into the corresponding sulfonic acid (2-chloro-4-fluorobenzenesulfonic acid) and hydrochloric acid.[7] This latter reaction is vigorous and liberates toxic gas, making moisture sensitivity a critical handling parameter.[7]

-

Stability and Storage: The compound is sensitive to moisture and should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[9] For long-term stability, it should be kept in a cool, dry, and well-ventilated place, away from incompatible materials such as strong bases, alcohols, and water.[9][10]

Experimental Protocol: Safe Handling and Storage

This protocol is a self-validating system designed to prevent accidental exposure and reagent degradation.

-

Preparation: Work must be conducted within a certified chemical fume hood. Ensure an emergency eyewash station and safety shower are directly accessible.[11]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical safety goggles with a face shield.[3][7]

-

Inert Atmosphere Dispensing: Before opening, allow the container to equilibrate to room temperature to prevent moisture condensation. Use dry, inert gas (e.g., nitrogen or argon) to blanket the reagent during dispensing. Utilize oven-dried glassware and syringes for transfers.

-

Quenching and Disposal: Any residual reagent or contaminated materials should be quenched slowly by adding to a stirred solution of a suitable nucleophile (e.g., a dilute solution of sodium bicarbonate or an alcohol like isopropanol) in an appropriate solvent, always in a fume hood. Dispose of the resulting waste in accordance with local, state, and federal regulations.[7]

-

Storage: After dispensing, flush the container headspace with inert gas, seal tightly, and wrap the cap with paraffin film. Store in a designated corrosives cabinet.[9]

Caption: Workflow for the safe handling of this compound.

Application in Organic Synthesis: Sulfonamide Formation

A primary application of this reagent is the synthesis of N-substituted sulfonamides, a straightforward but powerful transformation in medicinal chemistry.

Experimental Protocol: General Synthesis of a Sulfonamide

This protocol describes a typical reaction with a primary or secondary amine. The causality for using a base is to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards product formation.

-

Reactant Setup: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine or pyridine (1.2-1.5 equivalents) in a dry aprotic solvent (e.g., dichloromethane, THF, or acetonitrile).

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add a solution of this compound (1.0-1.1 equivalents) in the same dry solvent dropwise via a syringe. The slow addition helps to control the exotherm of the reaction.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

-

Workup: Upon completion, dilute the reaction mixture with the solvent. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove the base, followed by water, and finally brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: The resulting crude sulfonamide can be purified by standard techniques such as flash column chromatography or recrystallization to yield the final product.

Caption: General experimental workflow for sulfonamide synthesis.

Conclusion

This compound is a valuable and versatile reagent for chemical synthesis. Its well-defined physical properties and predictable reactivity make it a reliable tool in the construction of complex molecules, particularly within the pharmaceutical industry. Adherence to strict safety and handling protocols is essential due to its corrosive and moisture-sensitive nature. This guide provides the foundational knowledge required for researchers to incorporate this powerful building block into their synthetic strategies confidently and safely.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 2-Chloro-4-fluorobenzene-1-sulfonyl chloride | CymitQuimica [cymitquimica.com]

- 3. This compound 95 85958-57-2 [sigmaaldrich.com]

- 4. 85958-57-2 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 5. This compound | 85958-57-2 [m.chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. fishersci.com [fishersci.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. merckmillipore.com [merckmillipore.com]

- 11. fishersci.com [fishersci.com]

Prepared for: Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to 2-Chloro-4-fluorobenzenesulfonyl chloride (CAS 85958-57-2)

Authored by: Gemini, Senior Application Scientist

Executive Summary

This compound is a pivotal chemical intermediate, distinguished by its halogen-substituted aromatic ring and highly reactive sulfonyl chloride functional group. This guide provides a comprehensive technical overview of its physicochemical properties, core reactivity, applications in medicinal chemistry, and detailed protocols for its use and handling. As a key building block, its strategic importance lies in its ability to readily form sulfonamides, a pharmacophore present in a vast array of therapeutic agents. The specific chlorine and fluorine substitutions on the benzene ring offer medicinal chemists precise tools to modulate the steric and electronic properties of target molecules, thereby fine-tuning their pharmacokinetic and pharmacodynamic profiles. This document serves as an essential resource for professionals engaged in the synthesis and development of novel chemical entities.

Physicochemical & Structural Characteristics

This compound is a low-melting solid or clear yellow liquid, whose utility in synthesis is dictated by its distinct physical and chemical properties.[1][2][3] A thorough understanding of these characteristics is fundamental for its effective application in experimental design.

| Property | Value | Source(s) |

| CAS Number | 85958-57-2 | [2][4][5] |

| Molecular Formula | C₆H₃Cl₂FO₂S | [2][4][5][6] |

| Molecular Weight | 229.06 g/mol | [1][2][4][5] |

| Melting Point | 27-31 °C | [1][2][4] |

| Boiling Point | 243-244 °C (lit.); 108-110 °C @ 0.1 mmHg | [2][4] |

| Density | 1.569 g/mL at 25 °C (lit.) | [2] |

| Refractive Index | n20/D 1.5550 (lit.) | [2] |

| Appearance | Clear yellow liquid after melting; Beige solid | [1][2][3] |

| Solubility | Soluble in various organic solvents (DCM, Ethyl Acetate, Acetone); Reacts with water | [7][8] |

| InChI Key | FCFPJKHVCHKCMP-UHFFFAOYSA-N | [1][2][6] |

| SMILES String | Fc1ccc(c(Cl)c1)S(Cl)(=O)=O |

Core Reactivity: The Gateway to Sulfonamides

The chemical utility of this compound is dominated by the electrophilicity of the sulfur atom within the sulfonyl chloride moiety. This group is an excellent electrophile, making it highly susceptible to attack by a wide range of nucleophiles, most notably primary and secondary amines.[8][9] This reactivity is the cornerstone of its application in drug discovery.

Mechanism of Sulfonamide Formation

The reaction proceeds via a well-established nucleophilic substitution mechanism. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic sulfur atom. This is followed by the expulsion of the chloride ion, which is an excellent leaving group, and the formation of a stable sulfur-nitrogen bond. The reaction generates one equivalent of hydrogen chloride (HCl), which must be neutralized by a non-nucleophilic base, such as pyridine or triethylamine, to drive the reaction to completion and prevent protonation of the starting amine.[9]

Caption: Mechanism of N-substituted sulfonamide synthesis.

The presence of the 2-chloro and 4-fluoro substituents on the aromatic ring influences the reactivity of the sulfonyl chloride and, more importantly, modulates the physicochemical properties of the resulting sulfonamide products. These modifications are critical for optimizing a drug candidate's lipophilicity, metabolic stability, and target binding affinity.[9]

Application in Medicinal Chemistry & Drug Discovery

Sulfonyl chlorides are indispensable building blocks in medicinal chemistry, primarily due to their efficient reaction with amines to form diverse libraries of sulfonamide-containing compounds. The sulfonamide functional group is a privileged scaffold, integral to the structure of numerous FDA-approved drugs, including antibacterial agents, diuretics, anticonvulsants, and protease inhibitors. Its ability to act as a hydrogen bond donor and acceptor, and to engage in key interactions with biological targets, makes it a highly valuable pharmacophore.[9][10]

The specific 2-chloro-4-fluoro substitution pattern of this reagent provides a distinct advantage. The electron-withdrawing nature of the halogens can influence the acidity of the sulfonamide N-H proton (in the case of primary amine reactants), potentially enhancing binding to enzyme active sites. Furthermore, the fluorine atom is often introduced to block metabolic oxidation at that position, thereby improving the pharmacokinetic profile of the final compound.

Experimental Protocol: General Synthesis of N-Substituted-2-chloro-4-fluorobenzenesulfonamides

This section provides a robust, field-proven protocol for the synthesis of sulfonamides using this compound. The methodology is broadly applicable to a wide range of primary and secondary amines.

Materials:

-

This compound (1.0 eq)

-

Primary or Secondary Amine (1.0 - 1.2 eq)

-

Anhydrous Pyridine or Triethylamine (1.5 - 2.0 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) Solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel for chromatography

-

Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)

Step-by-Step Procedure:

-

Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the amine (1.1 eq) in anhydrous DCM.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Base Addition: Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.

-

Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, dilute the reaction mixture with additional DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure sulfonamide.

Caption: Standard laboratory workflow for sulfonamide synthesis.

Safety, Handling, and Storage

Due to its reactivity, this compound must be handled with stringent safety protocols.

-

Hazard Profile: The compound is classified as corrosive.[4] It causes severe skin burns and eye damage.[3][7] It is extremely destructive to the tissues of mucous membranes and the upper respiratory tract. A key hazard is its violent reaction with water, which liberates toxic gas.[7] It is also moisture-sensitive.[2][3]

-

Personal Protective Equipment (PPE): Appropriate PPE is mandatory. This includes:

-

Faceshields and chemical safety goggles.

-

Chemical-resistant gloves (e.g., nitrile).

-

Protective clothing (lab coat).

-

Use in a well-ventilated fume hood is essential. If inhalation risk is high, a NIOSH-approved respirator with a suitable filter (e.g., type ABEK EN14387) should be used.

-

-

Handling and Storage:

-

First Aid Measures:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[3][7]

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water/shower. Seek immediate medical attention.[3][7]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

-

References

-

The Synthesis of Functionalised Sulfonamides. UCL Discovery. [Link]

-

4-Fluorobenzenesulfonyl chloride. Solubility of Things. [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. This compound | 85958-57-2 [m.chemicalbook.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. 85958-57-2 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 5. scbt.com [scbt.com]

- 6. 2-Chloro-4-fluorobenzene-1-sulfonyl chloride | CymitQuimica [cymitquimica.com]

- 7. fishersci.com [fishersci.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. benchchem.com [benchchem.com]

- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 11. echemi.com [echemi.com]

2-Chloro-4-fluorobenzenesulfonyl chloride molecular weight

An In-Depth Technical Guide to 2-Chloro-4-fluorobenzenesulfonyl Chloride: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

This compound is a halogenated aromatic sulfonyl chloride that serves as a critical building block in modern medicinal and agrochemical research. Its strategic combination of a highly reactive sulfonyl chloride functional group with the unique electronic properties imparted by chlorine and fluorine substituents makes it a valuable reagent for synthesizing complex molecular architectures. The incorporation of fluorine, in particular, is a widely employed strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[1][2] This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of this compound, with a focus on its utility for researchers, chemists, and professionals in the field of drug development.

Physicochemical and Structural Properties

This compound, with the CAS Number 85958-57-2, is a compound whose utility is defined by its distinct chemical characteristics. At room temperature, it exists as a low melting solid or clear yellow liquid, depending on ambient conditions.[3][4] The molecule's core is a benzene ring substituted with three key groups: a sulfonyl chloride, a chlorine atom, and a fluorine atom. The sulfonyl chloride group is the primary site of reactivity, while the halogen atoms modulate the electronic properties of the aromatic ring, influencing both the reactivity of the sulfonyl chloride and the pharmacological profile of its derivatives.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₃Cl₂FO₂S | [3][5] |

| Molecular Weight | 229.06 g/mol | [3][6] |

| CAS Number | 85958-57-2 | [3][6] |

| Appearance | Clear yellow liquid after melting | [3][4] |

| Melting Point | 27-31 °C | [6] |

| Boiling Point | 243-244 °C (lit.) | [4] |

| 108-110 °C @ 0.1 mmHg | [6] | |

| Density | 1.569 g/mL at 25 °C (lit.) | [4] |

| Refractive Index | n20/D 1.5550 (lit.) | [4] |

| InChI Key | FCFPJKHVCHKCMP-UHFFFAOYSA-N | [3] |

Synthesis and Reactivity

Synthetic Pathway: Chlorosulfonation

The most direct and industrially common method for synthesizing aryl sulfonyl chlorides is through the electrophilic aromatic substitution reaction known as chlorosulfonation.[7] This involves treating the corresponding aryl compound with an excess of chlorosulfonic acid. For this compound, the logical precursor is 1-chloro-3-fluorobenzene. The reaction proceeds by the attack of the electron-rich aromatic ring on the highly electrophilic sulfur atom of chlorosulfonic acid, followed by the elimination of HCl.

Caption: Proposed synthetic route for this compound.

Detailed Experimental Protocol: Synthesis

This protocol is a representative procedure based on established methods for chlorosulfonation.[7]

-

Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize the evolved HCl gas), add 2.5 molar equivalents of chlorosulfonic acid. Cool the flask to 0-5 °C in an ice-water bath.

-

Addition of Substrate: Slowly add 1.0 molar equivalent of 1-chloro-3-fluorobenzene dropwise via the dropping funnel over 1-2 hours. The rate of addition must be controlled to maintain the internal temperature below 10 °C to minimize side reactions.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional hour, then let it slowly warm to room temperature and stir for 4-6 hours or until the reaction is complete (monitored by TLC or GC).

-

Quenching & Isolation: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and must be performed in a well-ventilated fume hood. The crude sulfonyl chloride will precipitate as a solid or oil.

-

Work-up: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or diethyl ether). Wash the combined organic layers sequentially with cold water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation.

Reactivity Profile: Sulfonamide Formation

The primary utility of this compound lies in its reaction with primary and secondary amines to form sulfonamides. This reaction is fundamental in the construction of a vast number of biologically active molecules. The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride, which is typically scavenged by a base like pyridine or triethylamine.

Caption: Nucleophilic substitution mechanism for sulfonamide synthesis.

Applications in Medicinal Chemistry and Drug Development

The presence of both chlorine and fluorine atoms makes this reagent particularly attractive for drug discovery. Halogen atoms can modulate a molecule's lipophilicity, metabolic stability, and binding interactions with protein targets.[1][2] More than 250 FDA-approved drugs contain chlorine, highlighting its importance in pharmaceuticals.[2][8]

Representative Protocol: Synthesis of a Novel Sulfonamide

-

Dissolution: Dissolve 1.0 equivalent of a primary or secondary amine in a suitable aprotic solvent (e.g., dichloromethane, THF) containing 1.5 equivalents of a non-nucleophilic base (e.g., triethylamine or pyridine).

-

Addition of Reagent: Cool the solution to 0 °C and add a solution of 1.1 equivalents of this compound in the same solvent dropwise.

-

Reaction: Allow the mixture to stir at room temperature until the starting amine is consumed (as monitored by TLC).

-

Work-up: Dilute the reaction mixture with the solvent and wash with 1M HCl solution, water, and brine.

-

Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent. The resulting crude sulfonamide can be purified by column chromatography on silica gel or by recrystallization.

Workflow for Derivative Synthesis and Characterization

The development of new chemical entities using this compound follows a structured workflow from synthesis to final characterization, ensuring the identity and purity of the target compound.

Caption: Standard laboratory workflow for sulfonamide synthesis and analysis.

Safety, Handling, and Storage

This compound is a corrosive and water-reactive compound that requires careful handling.[6][9]

-

Hazards: Causes severe skin burns and eye damage.[9] It reacts violently with water, liberating toxic gas (HCl).[9]

-

Handling: All manipulations should be performed in a chemical fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat, is mandatory.[10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases and oxidizing agents.[10][11] Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.[6]

-

First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes and seek immediate medical attention.[9][11] If inhaled, move the victim to fresh air.[9] If swallowed, rinse the mouth with water but do not induce vomiting.[9]

Conclusion

This compound is a potent and versatile chemical reagent that serves as a cornerstone for the synthesis of novel sulfonamides. Its unique halogenation pattern provides a strategic advantage for medicinal chemists aiming to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective use in the laboratory, paving the way for the discovery of next-generation therapeutics.

References

-

Supporting Information. Synthesis of sulfonyl chloride substrate precursors. [Link]

- Google Patents. US4369145A - Preparation of fluorobenzenesulfonyl fluorides by exchange fluorination.

-

Organic Syntheses. Benzenesulfonyl chloride. Organic Syntheses. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Innovating with Fluorinated Intermediates: The Role of 5-Chloro-2,4-difluorobenzenesulfonyl Chloride. [Link]

-

G. S. Kumar, et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry. [Link]

-

Alachem Co., Ltd. 85958-57-2 | this compound. Alachem. [Link]

-

G. S. Kumar, et al. (2019, July 1). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. This compound | 85958-57-2 [m.chemicalbook.com]

- 5. 2-Chloro-4-fluorobenzene-1-sulfonyl chloride | CymitQuimica [cymitquimica.com]

- 6. 85958-57-2 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloro-4-fluorobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-fluorobenzenesulfonyl chloride is a key building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring both chloro and fluoro groups on the benzene ring, offers medicinal chemists a valuable scaffold for synthesizing a diverse range of compounds with potential therapeutic applications. The sulfonyl chloride functional group provides a reactive handle for the construction of sulfonamides, a prominent class of compounds in numerous approved drugs.

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, offering field-proven insights and detailed methodologies to support researchers in their synthetic endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its safe handling, storage, and application in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₆H₃Cl₂FO₂S | [1] |

| Molecular Weight | 229.06 g/mol | [1][2] |

| Appearance | Clear yellow liquid after melting | [1] |

| Melting Point | 28-31 °C | [2] |

| Boiling Point | 108-110 °C at 0.1 mmHg | [2] |

| Density | 1.57 g/mL | [1] |

| CAS Number | 85958-57-2 | [1][2] |

Synthesis Methodologies

The synthesis of this compound can be approached through two primary routes: the chlorosulfonation of 1-chloro-3-fluorobenzene and the Sandmeyer reaction of 2-chloro-4-fluoroaniline. The choice of method often depends on the availability of starting materials, scalability, and desired purity.

Method 1: Chlorosulfonation of 1-Chloro-3-fluorobenzene

This method involves the direct introduction of a chlorosulfonyl group onto the 1-chloro-3-fluorobenzene ring using chlorosulfonic acid. The directing effects of the chloro and fluoro substituents are crucial in determining the regioselectivity of the reaction.

Reaction Scheme:

Figure 2: Sandmeyer synthesis of this compound.

Experimental Protocol:

-

Step 1: Diazotization of 2-Chloro-4-fluoroaniline

-

In a beaker, dissolve 2-chloro-4-fluoroaniline (1.0 equivalent) in a mixture of concentrated hydrochloric acid and water. [3] * Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise, keeping the temperature below 5 °C. [3] * Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

-

-

Step 2: Preparation of the Copper(I) Chloride Catalyst

-

In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

-

-

Step 3: Sandmeyer Reaction

-

In a well-ventilated fume hood, saturate a mixture of acetic acid and the copper(I) chloride solution with sulfur dioxide gas. [4] * Slowly add the cold diazonium salt solution to the sulfur dioxide-containing mixture with vigorous stirring, maintaining the temperature below 10 °C. [5] * After the addition is complete, continue stirring for 1-2 hours at room temperature.

-

-

Step 4: Work-up and Isolation

-

Pour the reaction mixture into a large volume of ice water.

-

The product will separate as an oil or a solid. Extract the product with a suitable organic solvent such as dichloromethane or diethyl ether.

-

Wash the combined organic extracts with water and then with a saturated sodium bicarbonate solution to remove any acidic impurities.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

-

Step 5: Purification

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

Purify the product by vacuum distillation or column chromatography on silica gel.

-

Causality Behind Experimental Choices:

-

The diazotization reaction is carried out at low temperatures because diazonium salts are generally unstable and can decompose at higher temperatures. [3]* Sulfur dioxide serves as the source of the sulfonyl group.

-

Copper(I) chloride acts as a catalyst to facilitate the conversion of the diazonium salt to the sulfonyl chloride. [6]

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following spectroscopic techniques are routinely employed.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the sulfonyl chloride and the substituted benzene ring.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 1380-1360 | S=O Asymmetric Stretch |

| 1190-1170 | S=O Symmetric Stretch |

| 1600-1450 | C=C Aromatic Ring Stretch |

| 1250-1100 | C-F Stretch |

| 850-750 | C-Cl Stretch |

| 600-500 | S-Cl Stretch |

Data Interpretation: The presence of strong absorption bands in the 1380-1360 cm⁻¹ and 1190-1170 cm⁻¹ regions is a clear indication of the sulfonyl chloride group. [7]The pattern of absorption in the aromatic region can provide further confirmation of the substitution pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are crucial for the unambiguous identification of this compound.

¹H NMR Spectroscopy:

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the chloro, fluoro, and sulfonyl chloride groups.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum will display six signals for the six carbon atoms of the benzene ring. The chemical shifts will be affected by the attached substituents. [8][9]The carbon attached to the fluorine atom will exhibit a large one-bond coupling constant (¹JC-F).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum will show a molecular ion peak corresponding to its molecular weight. [10] Expected Fragmentation Pattern:

The fragmentation of this compound in the mass spectrometer is expected to involve the loss of the sulfonyl chloride group and subsequent fragmentation of the aromatic ring. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be observable for fragments containing a chlorine atom. [11]

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. [2]It should be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be carried out in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

Conclusion

This in-depth technical guide has provided a comprehensive overview of the synthesis and characterization of this compound. By detailing two robust synthetic methodologies and outlining the key analytical techniques for its characterization, this guide serves as a valuable resource for researchers, scientists, and drug development professionals. The insights into the causality behind experimental choices and the emphasis on safety will empower researchers to confidently synthesize and utilize this important building block in their scientific pursuits.

References

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 85958-57-2 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 3. benchchem.com [benchchem.com]

- 4. orgsyn.org [orgsyn.org]

- 5. cbijournal.com [cbijournal.com]

- 6. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. benchchem.com [benchchem.com]

- 11. chemguide.co.uk [chemguide.co.uk]

A Technical Guide to the Spectral Analysis of 2-Chloro-4-fluorobenzenesulfonyl Chloride

This in-depth technical guide provides a comprehensive overview of the spectral data for 2-Chloro-4-fluorobenzenesulfonyl chloride (CAS No. 85958-57-2). Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Furthermore, it outlines detailed, field-proven methodologies for acquiring and interpreting these spectra, emphasizing the causal relationships behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Structural Significance of this compound

This compound is a key bifunctional molecule, serving as a versatile building block in medicinal and agricultural chemistry. Its utility stems from the reactive sulfonyl chloride moiety, which readily undergoes nucleophilic substitution with amines, alcohols, and other nucleophiles to form sulfonamides, sulfonates, and related derivatives. The specific substitution pattern on the aromatic ring—a chlorine atom at the 2-position and a fluorine atom at the 4-position—imparts distinct electronic and steric properties that can influence the reactivity of the sulfonyl chloride group and the biological activity of the resulting derivatives.

Accurate structural elucidation and purity assessment are paramount in any synthetic workflow involving this reagent. The following sections provide a detailed analysis of the expected spectral characteristics of this compound, offering a foundational blueprint for its identification and characterization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1, compiled from various chemical supplier databases.

| Property | Value | References |

| CAS Number | 85958-57-2 | [1][2][3][4][5][6] |

| Molecular Formula | C₆H₃Cl₂FO₂S | [1][2][3][4][5][6] |

| Molecular Weight | 229.06 g/mol | [1][2][3][4][5][6] |

| Appearance | Clear yellow liquid after melting; may be a low melting solid at room temperature. | [4][7] |

| Melting Point | 27-31 °C | [1][5] |

| Boiling Point | 243-244 °C (lit.); 108-110 °C at 0.1 mmHg | [1][2] |

| Density | 1.569 g/mL at 25 °C (lit.) | [1][5] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound. The combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecule's carbon-hydrogen framework and the electronic environment of the fluorine atom.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts are influenced by the electron-withdrawing effects of the sulfonyl chloride, chlorine, and fluorine substituents. The coupling patterns will be complex due to both proton-proton (H-H) and proton-fluorine (H-F) interactions.

-

H-6: This proton is ortho to the sulfonyl chloride group and meta to the chlorine atom. It is expected to be the most downfield proton due to the strong deshielding effect of the adjacent SO₂Cl group. It should appear as a doublet of doublets.

-

H-5: This proton is ortho to the fluorine atom and meta to the sulfonyl chloride group. It will exhibit a large ortho H-H coupling with H-6 and a smaller meta H-F coupling. It is expected to be a triplet or a doublet of doublets.

-

H-3: This proton is ortho to the chlorine atom and meta to the fluorine atom. It will show a small meta H-H coupling with H-5 and a larger ortho H-F coupling. It is expected to appear as a doublet of doublets.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-6 | 8.0 - 8.2 | dd | ³J(H-H) ≈ 8-9, ⁴J(H-F) ≈ 4-5 |

| H-5 | 7.5 - 7.7 | ddd | ³J(H-H) ≈ 8-9, ³J(H-F) ≈ 8-9, ⁴J(H-H) ≈ 2-3 |

| H-3 | 7.3 - 7.5 | dd | ³J(H-F) ≈ 8-9, ⁴J(H-H) ≈ 2-3 |

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will display six distinct signals for the aromatic carbons. The chemical shifts are influenced by the inductive and resonance effects of the substituents. The carbons directly bonded to fluorine will exhibit a large one-bond C-F coupling (¹J(C-F)), and other carbons will show smaller two- and three-bond couplings.

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |

| C-1 (C-SO₂Cl) | 138 - 142 | ⁴J(C-F) ≈ 3-5 |

| C-2 (C-Cl) | 135 - 139 | ³J(C-F) ≈ 8-10 |

| C-3 | 118 - 122 | ²J(C-F) ≈ 20-25 |

| C-4 (C-F) | 165 - 170 | ¹J(C-F) ≈ 250-260 |

| C-5 | 115 - 119 | ²J(C-F) ≈ 20-25 |

| C-6 | 131 - 135 | ³J(C-F) ≈ 8-10 |

Predicted ¹⁹F NMR Spectral Data

The ¹⁹F NMR spectrum is expected to show a single signal for the fluorine atom attached to the aromatic ring. The chemical shift provides information about the electronic environment of the fluorine atom. This signal will be split into a multiplet due to couplings with the neighboring protons (H-3 and H-5).

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| ¹⁹F | -100 to -115 (vs. CFCl₃) | ddd |

Experimental Protocol for NMR Spectroscopy

The reactivity and moisture sensitivity of sulfonyl chlorides necessitate careful sample preparation and selection of appropriate experimental parameters.[8]

Methodology:

-

Sample Preparation:

-

In a dry environment (e.g., a glove box or under a stream of inert gas), accurately weigh 10-20 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6 mL of an anhydrous deuterated aprotic solvent, such as chloroform-d (CDCl₃) or acetone-d₆. CDCl₃ is often preferred due to its good solubilizing properties and relatively simple residual solvent signal.[8][9]

-

Cap the NMR tube securely and gently agitate to ensure complete dissolution. The sample should be free of any suspended particles.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field strength.

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Referencing: The residual solvent peak (e.g., CDCl₃ at 7.26 ppm) is typically used for chemical shift referencing.

-

-

Instrument Parameters (¹³C and ¹⁹F NMR):

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Relaxation Delay: 5-10 seconds for ¹³C NMR to ensure quantitative data for quaternary carbons.

-

Number of Scans: Sufficient scans to achieve a good signal-to-noise ratio (typically several hundred to thousands for ¹³C NMR).

-

Referencing: For ¹⁹F NMR, an external standard such as trifluorotoluene or CFCl₃ is often used.[10][11]

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in this compound, particularly the sulfonyl chloride group.

Predicted FT-IR Spectral Data

The IR spectrum will be dominated by strong absorptions corresponding to the S=O and S-Cl stretching vibrations. Aromatic C-H and C=C stretching, as well as C-Cl and C-F stretching vibrations, will also be present.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3100 - 3000 | Aromatic C-H stretch | Medium to Weak |

| 1580 - 1600, 1470 - 1490 | Aromatic C=C stretch | Medium to Strong |

| 1380 - 1410 | SO₂ asymmetric stretch | Strong |

| 1180 - 1210 | SO₂ symmetric stretch | Strong |

| 1220 - 1260 | C-F stretch | Strong |

| 1080 - 1120 | Aromatic C-Cl stretch | Medium |

| 800 - 850 | Aromatic C-H out-of-plane bend | Strong |

| 550 - 600 | S-Cl stretch | Medium to Strong |

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is the preferred method for obtaining the IR spectrum of solid or low-melting solid samples like this compound due to its minimal sample preparation requirements.[1][12][13]

Methodology:

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.[12]

-

-

Sample Analysis:

-

Place a small amount of the solid this compound directly onto the ATR crystal.

-

Apply consistent pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

-

Cleaning:

-

After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which is crucial for confirming its identity.

Predicted Mass Spectrum Fragmentation

Due to the presence of two chlorine atoms (one on the ring and one in the sulfonyl chloride group), the molecular ion peak and any chlorine-containing fragment ions will exhibit a characteristic isotopic pattern. The natural abundance of ³⁵Cl and ³⁷Cl is approximately 3:1. Therefore, a fragment with one chlorine atom will show two peaks separated by 2 m/z units with a 3:1 intensity ratio. A fragment with two chlorine atoms will show three peaks (M, M+2, M+4) with a more complex intensity ratio.

Predicted Fragmentation Pathway:

The fragmentation of this compound under electron ionization (EI) is expected to proceed through several key pathways:

-

Loss of the sulfonyl chloride chlorine: [M - Cl]⁺

-

Loss of the entire SO₂Cl group: [M - SO₂Cl]⁺

-

Cleavage of the C-S bond with loss of SO₂: [M - SO₂]⁺˙

-

Loss of SO₂ and Cl from the sulfonyl group: [M - SO₂Cl]⁺

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss |

| 228/230/232 | [C₆H₃³⁵Cl³⁵ClFO₂S]⁺˙ / [C₆H₃³⁵Cl³⁷ClFO₂S]⁺˙ / [C₆H₃³⁷Cl³⁷ClFO₂S]⁺˙ | - |

| 193/195 | [C₆H₃³⁵ClFO₂S]⁺ / [C₆H₃³⁷ClFO₂S]⁺ | Cl |

| 164/166 | [C₆H₃³⁵ClFS]⁺˙ / [C₆H₃³⁷ClFS]⁺˙ | SO₂ |

| 111 | [C₆H₃FCl]⁺˙ | SO₂Cl |

Experimental Protocol for GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for analyzing the purity of this compound. However, sulfonyl chlorides can be thermally labile and may degrade in the hot GC inlet or on the column.[14] Derivatization to a more stable sulfonamide is an alternative approach for quantitative analysis.[8] For qualitative analysis of the parent compound, a direct injection with optimized parameters can be employed.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 100-1000 µg/mL) in a volatile, aprotic solvent such as dichloromethane or ethyl acetate.

-

-

Instrument Parameters:

-

GC Column: A non-polar capillary column (e.g., DB-5ms or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.

-

Inlet Temperature: Use the lowest possible temperature to prevent degradation (e.g., 200-220 °C).

-

Oven Temperature Program: Start at a low temperature (e.g., 50-70 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 250-280 °C.

-

MS Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the spectral analysis process for this compound.

Caption: Workflow for the spectral analysis of this compound.

Caption: Predicted mass spectrometry fragmentation of this compound.

Conclusion

This technical guide provides a detailed predictive analysis and robust experimental framework for the spectral characterization of this compound. By integrating predicted data with established analytical protocols, this document serves as a valuable resource for scientists engaged in the synthesis and application of this important chemical intermediate. Adherence to the described methodologies will ensure the generation of high-quality, reproducible data, facilitating accurate structural confirmation and purity assessment in research and development settings.

References

-

Catalyst-free radical fluorination of sulfonyl hydrazides in water - Supporting Information. (2015). Royal Society of Chemistry. Available at: [Link]

-

NMR Sample Preparation. (n.d.). University of Missouri-St. Louis. Retrieved January 2, 2026, from [Link]

-

19F Chemical Shifts and Coupling Constants. (n.d.). University of California, Santa Barbara. Retrieved January 2, 2026, from [Link]

-

19F NMR Reference Standards. (n.d.). University of Wisconsin-Madison. Retrieved January 2, 2026, from [Link]

-

This compound - Optional[ATR-IR] - Spectrum. (n.d.). SpectraBase. Retrieved January 2, 2026, from [Link]

-

FTIR-ATR | Study Guide. (n.d.). Edubirdie. Retrieved January 2, 2026, from [Link]

-

Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. (2000). PubMed. Available at: [Link]

-

general manual\techniques\nmr sample prep.wpd. (n.d.). University of Alberta. Retrieved January 2, 2026, from [Link]

-

Everything You Need to Know About ATR-FTIR Spectroscopy. (n.d.). Specac Ltd. Retrieved January 2, 2026, from [Link]

-

2-Chloro-4-fluorobenzyl chloride. (n.d.). SpectraBase. Retrieved January 2, 2026, from [Link]

-

Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. (2002). ACS Publications. Available at: [Link]

-

IR, NMR and MS of a Sulfonyl Chloride compound. (2008). ACD/Labs. Retrieved January 2, 2026, from [Link]

-

Development and Validation of a GC-MS with SIM Method for the Determination of Trace Levels of Methane Sulfonyl Chloride as an Impurity in Itraconazole API. (2016). OMICS International. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 85958-57-2 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 3. 2-Chloro-4-fluorobenzene-1-sulfonyl chloride | CymitQuimica [cymitquimica.com]

- 4. This compound | 85958-57-2 [m.chemicalbook.com]

- 5. This compound 95 85958-57-2 [sigmaaldrich.com]

- 6. scbt.com [scbt.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. benchchem.com [benchchem.com]

- 9. acdlabs.com [acdlabs.com]

- 10. 19F [nmr.chem.ucsb.edu]

- 11. colorado.edu [colorado.edu]

- 12. FTIR-ATR | Study Guide - Edubirdie [edubirdie.com]

- 13. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 14. Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Chloro-4-fluorobenzenesulfonyl chloride reactivity profile

An In-depth Technical Guide to the Reactivity Profile of 2-Chloro-4-fluorobenzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key intermediate in modern organic synthesis, valued for its specific reactivity profile that enables the construction of complex molecular architectures. The presence of chloro and fluoro substituents on the aromatic ring, combined with the highly electrophilic sulfonyl chloride moiety, provides a versatile scaffold for drug discovery and materials science. This guide offers an in-depth exploration of its synthesis, core reactivity, mechanistic underpinnings, and practical applications, providing researchers with the foundational knowledge required to effectively utilize this reagent in their synthetic endeavors.

Introduction and Physicochemical Profile

This compound (CAS No: 85958-57-2) is an arylsulfonyl chloride characterized by a unique substitution pattern on the benzene ring.[1][2] The electron-withdrawing nature of the chlorine and fluorine atoms, in conjunction with the powerful sulfonyl chloride group (-SO₂Cl), renders the sulfur atom highly electrophilic and susceptible to nucleophilic attack. This inherent reactivity is the cornerstone of its utility in forming stable sulfonamide and sulfonate ester linkages, which are prevalent in a vast array of pharmaceuticals and agrochemicals.[3][4][5] The fluorine atom, in particular, is a valuable feature for modulating the pharmacokinetic properties of target molecules, often enhancing metabolic stability, binding affinity, and lipophilicity.[4][6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 85958-57-2 | [1][7][8] |

| Molecular Formula | C₆H₃Cl₂FO₂S | [1][7] |

| Molecular Weight | 229.06 g/mol | [1][8] |

| Appearance | Clear yellow liquid after melting; may be a low-melting solid | [7] |

| Melting Point | 27-31 °C | [1][8] |

| Boiling Point | 243-244 °C (lit.) | [1][7] |

| Density | 1.569 g/mL at 25 °C (lit.) | [1][7] |

| Refractive Index (n20/D) | 1.5550 (lit.) | [1][7] |

Synthesis of the Core Moiety

While numerous specific synthetic routes are proprietary, the synthesis of arylsulfonyl chlorides like this compound generally relies on well-established industrial processes. The most common method involves the direct sulfochlorination of the corresponding substituted benzene, in this case, 1-chloro-3-fluorobenzene, using chlorosulfonic acid. An alternative approach involves halogen exchange reactions on related sulfonyl chloride precursors.[9][10]

Core Reactivity Profile: A Mechanistic Perspective

The reactivity of this compound is dominated by the electrophilic character of the sulfur atom. Nucleophilic substitution at this sulfur center is the primary reaction pathway, proceeding readily with a wide range of nucleophiles.

Mechanism of Nucleophilic Substitution

The reaction with nucleophiles such as amines and alcohols typically proceeds via a bimolecular nucleophilic substitution (Sₙ2-type) mechanism at the sulfur atom.[11] The nucleophile attacks the electrophilic sulfur, forming a transient trigonal bipyramidal intermediate or transition state. The excellent leaving group ability of the chloride ion facilitates the collapse of this intermediate to form the final product.

Caption: General mechanism for sulfonamide formation.

Reactions with N-Nucleophiles: Sulfonamide Synthesis

The reaction of this compound with primary or secondary amines is the most prominent and synthetically valuable transformation, yielding N-substituted sulfonamides.[3][12] This reaction is fundamental in medicinal chemistry, as the sulfonamide linkage is a key structural motif in numerous therapeutic agents.[13][14]

The reaction generates one equivalent of hydrochloric acid (HCl), which can protonate the starting amine, rendering it non-nucleophilic. Therefore, the inclusion of a non-nucleophilic base, such as pyridine or triethylamine, is critical to neutralize the HCl byproduct and drive the reaction to completion.[12][15]

Key Causality:

-

Choice of Base: Pyridine or triethylamine is used not only to scavenge acid but also to potentially catalyze the reaction. An excess is often used to ensure the reaction medium remains basic.

-

Temperature Control: The reaction is often initiated at 0 °C to control the initial exotherm before being allowed to warm to room temperature to ensure complete conversion.

Reactions with O-Nucleophiles: Sulfonate Ester Synthesis

In a similar fashion, this compound reacts with alcohols and phenols to form the corresponding sulfonate esters. This transformation is particularly useful for converting a poor leaving group (the hydroxyl group, -OH) into an excellent leaving group (a sulfonate).[16][17] The resulting sulfonate ester is a potent electrophile, primed for subsequent nucleophilic substitution or elimination reactions.

The mechanism is analogous to sulfonamide formation, with the alcohol's oxygen atom acting as the nucleophile.[17] A base, typically pyridine, is required to deprotonate the intermediate and neutralize HCl. A key advantage of this method is that the reaction occurs at the oxygen atom, meaning the stereochemical integrity of the alcohol's carbon center is retained.[16]

Caption: Core reactivity pathways of the title compound.

Applications in Research and Development

The unique substitution pattern of this compound makes it a valuable building block in several areas:

-

Medicinal Chemistry: As a precursor to novel sulfonamides, it is used to synthesize inhibitors for various enzymes (e.g., carbonic anhydrases, kinases) and receptor modulators. The chloro and fluoro groups provide handles for tuning steric and electronic properties to optimize drug-target interactions and ADME (absorption, distribution, metabolism, and excretion) profiles.[4][12]

-

Agrochemicals: The sulfonamide and sulfonate motifs are present in many herbicides and pesticides. The specific halogenation pattern can enhance the potency and selectivity of these agents.

-

Organic Synthesis: It serves as a versatile reagent for activating hydroxyl groups, facilitating a range of subsequent transformations that are otherwise challenging.

Experimental Protocols

The following protocols are representative examples and should be adapted and optimized based on the specific substrate and scale.

General Protocol for Sulfonamide Synthesis

This protocol is adapted from standard procedures for the synthesis of N-substituted sulfonamides.[12]

Objective: To synthesize an N-aryl/alkyl-2-chloro-4-fluorobenzenesulfonamide.

Materials:

-

Primary or Secondary Amine (1.0 eq)

-

This compound (1.05 eq)

-

Anhydrous Pyridine or Triethylamine (2.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Caption: Standard workflow for sulfonamide synthesis.

Procedure:

-

Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq) and pyridine (2.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Dissolve this compound (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 15-20 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 6-18 hours.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Workup: Dilute the reaction mixture with additional DCM. Transfer to a separatory funnel and wash sequentially with 1M HCl (to remove excess pyridine), saturated NaHCO₃ solution, and brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography or recrystallization to yield the pure sulfonamide.

General Protocol for Sulfonate Ester Synthesis

This protocol is based on established methods for the activation of alcohols.[18]

Objective: To convert a primary or secondary alcohol into a 2-chloro-4-fluorobenzenesulfonate ester.

Procedure:

-

Preparation: Dissolve the alcohol (1.0 eq) and pyridine (1.5 eq) in anhydrous DCM in a flask under an inert atmosphere at 0 °C.

-

Reagent Addition: Add this compound (1.1 eq), either neat or as a solution in DCM, dropwise to the stirred mixture.

-

Reaction: Stir the reaction at 0 °C for 1-4 hours, then allow it to warm to room temperature. Monitor the reaction by TLC.

-

Workup and Isolation: Perform an aqueous workup similar to the sulfonamide synthesis (Section 5.1, steps 5-6) to isolate the crude sulfonate ester.

-

Purification: Sulfonate esters can be sensitive to silica gel. Purification is often achieved by recrystallization or careful flash chromatography using a deactivated silica gel if necessary.

Safety and Handling

This compound is a corrosive material that causes severe skin burns and eye damage.[1] It is also moisture-sensitive and will hydrolyze to the corresponding sulfonic acid and HCl. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Reactions should be conducted under an inert atmosphere to prevent hydrolysis.

Conclusion

This compound is a powerful and versatile reagent in organic synthesis. Its high electrophilicity, driven by the sulfonyl chloride group and augmented by the halogen substituents, allows for efficient and reliable formation of sulfonamides and sulfonate esters. A thorough understanding of its reactivity profile, reaction mechanisms, and handling requirements enables researchers to leverage its full potential in the synthesis of novel compounds for pharmaceutical and agrochemical applications.

References

Sources

- 1. 2-氯-4-氟苯磺酰氯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 85958-57-2|this compound|BLD Pharm [bldpharm.com]

- 3. Sulfonyl Chlorides and Sulfonamides [sigmaaldrich.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. Effect of “magic chlorine” in drug discovery: an in silico approach - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. This compound | 85958-57-2 [m.chemicalbook.com]

- 8. 85958-57-2 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 9. US4369145A - Preparation of fluorobenzenesulfonyl fluorides by exchange fluorination - Google Patents [patents.google.com]

- 10. EP0032077A1 - Process for preparing fluorobenzene-sulfonyl fluorides - Google Patents [patents.google.com]

- 11. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. d-nb.info [d-nb.info]

- 14. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. youtube.com [youtube.com]

- 17. youtube.com [youtube.com]

- 18. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 2-Chloro-4-fluorobenzenesulfonyl chloride in Organic Solvents

This guide provides an in-depth analysis of the solubility characteristics of 2-Chloro-4-fluorobenzenesulfonyl chloride (CFBSC), a critical reagent in contemporary synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document synthesizes physicochemical principles with practical, field-proven methodologies to facilitate the effective use of this compound in laboratory and process settings.

Introduction: The Synthetic Utility and Physicochemical Profile of CFBSC

This compound is a key building block, primarily utilized for the synthesis of complex sulfonamides, a motif prevalent in a wide array of pharmacologically active molecules. The sulfonyl chloride functional group is highly reactive, serving as a potent electrophile for coupling with amines and other nucleophiles.

The success of any synthetic transformation involving CFBSC is fundamentally tied to its behavior in solution. A thorough understanding of its solubility profile is not merely academic; it is a prerequisite for optimizing reaction kinetics, controlling stoichiometry, simplifying purification processes, and ensuring reaction scalability. The choice of solvent dictates the rate and outcome of the reaction, making solubility data a cornerstone of rational process design.

This compound is a low-melting solid or a clear yellow liquid after melting, a characteristic that influences its handling and dissolution.[1][2] Its reactivity, particularly with moisture, necessitates careful handling and the use of anhydrous solvents to prevent decomposition and the formation of the corresponding sulfonic acid.[3]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 85958-57-2 | [4] |

| Molecular Formula | C₆H₃Cl₂FO₂S | [1] |

| Molecular Weight | 229.06 g/mol | [4] |

| Melting Point | 27-31 °C | [4] |

| Boiling Point | 243-244 °C (lit.) | [1] |

| Density | 1.569 g/mL at 25 °C (lit.) | [1] |

| Appearance | Clear yellow liquid after melting | [1][2] |

Solubility Profile: A Dichotomy of High Solubility and High Reactivity

The solubility of CFBSC is governed by the interplay between its molecular structure and the properties of the solvent. The presence of the polar sulfonyl chloride group and halogen atoms on the aromatic ring results in a molecule with a significant dipole moment, favoring dissolution in polar solvents. However, the high electrophilicity of the sulfonyl chloride moiety also makes it susceptible to nucleophilic attack, particularly from protic solvents.

High Solubility in Aprotic Solvents

CFBSC exhibits excellent solubility in a wide range of aprotic organic solvents. These solvents possess sufficient polarity to solvate the molecule effectively but lack the reactive protons that would lead to its decomposition. This makes them the ideal choice for conducting reactions with CFBSC.

-

Chlorinated Solvents: Dichloromethane (DCM) and chloroform are excellent choices due to their ability to dissolve CFBSC readily without reacting.

-

Ethers: Diethyl ether and tetrahydrofuran (THF) are suitable solvents, offering good solvating power.

-

Esters: Ethyl acetate is another compatible solvent commonly used.

-

Polar Aprotic Solvents: Solvents like acetone, N,N-Dimethylformamide (DMF), and acetonitrile are effective at dissolving CFBSC. However, their higher polarity and potential for side reactions with highly reactive intermediates should be considered.

The selection of an aprotic solvent is a critical experimental choice driven by the need to maintain the integrity of the sulfonyl chloride functional group for the desired synthetic transformation.[5]

Reactivity and Immiscibility with Protic Solvents

A defining characteristic of sulfonyl chlorides is their reactivity with protic solvents.

-

Water: CFBSC reacts violently with water, undergoing rapid hydrolysis to form 2-chloro-4-fluorobenzenesulfonic acid and hydrochloric acid.[3] This is a critical safety consideration, as the reaction can be exothermic and liberates toxic gas.[3] Consequently, CFBSC is considered insoluble in water for practical purposes.

-

Alcohols: Similarly, alcohols such as methanol and ethanol will react via alcoholysis to produce the corresponding sulfonate esters. This reactivity precludes their use as inert solvents for reactions involving CFBSC.

This reactivity profile is analogous to other sulfonyl chlorides, where the primary consideration is the avoidance of nucleophilic solvents that can degrade the starting material.[6][7]

Table 2: Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Aprotic | Dichloromethane, Chloroform, THF, Acetone, Ethyl Acetate | Soluble | Good polarity match for solvation without chemical reaction. |

| Nonpolar Aromatic | Toluene, Benzene | Moderately Soluble | Aromatic ring allows for some interaction, but polarity mismatch limits high solubility. |

| Nonpolar Aliphatic | Hexane, Cyclohexane | Slightly Soluble to Insoluble | Significant polarity mismatch between the polar solute and nonpolar solvent. |

| Polar Protic | Water, Methanol, Ethanol | Reactive / Insoluble | Rapid reaction (hydrolysis/alcoholysis) leads to decomposition of the solute. |

Experimental Protocol for Solubility Determination

While qualitative assessments are useful, quantitative data is often required for process optimization. The following protocol outlines a reliable gravimetric method for determining the equilibrium solubility of CFBSC in a chosen anhydrous solvent.[8] This protocol is designed as a self-validating system, ensuring accuracy through careful control of experimental parameters.

Safety Precautions

-

Corrosive Hazard: CFBSC is corrosive and causes severe skin burns and eye damage.[3]

-

Moisture Sensitivity: It reacts violently with water.[3]

-

Personal Protective Equipment (PPE): All manipulations must be performed in a chemical fume hood while wearing appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical safety goggles with a face shield.[9]

Methodology

-

Preparation:

-

Dry all glassware (e.g., vials, stir bars, filtration apparatus) in an oven at >100 °C overnight and cool in a desiccator.

-

Select a suitable anhydrous organic solvent. Ensure the solvent is from a freshly opened bottle or has been appropriately dried.

-

-

Equilibration:

-

Add an excess amount of CFBSC to a pre-weighed, dry vial containing a magnetic stir bar. An amount that is clearly more than will dissolve is necessary to ensure saturation.

-

Add a known volume (e.g., 5.0 mL) of the anhydrous solvent to the vial.

-

Seal the vial tightly under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.

-

Stir the mixture vigorously at a constant, controlled temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. This is a critical step, as it guarantees that the solution is truly saturated.

-

-

Separation:

-

After equilibration, cease stirring and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-warmed or temperature-equilibrated syringe fitted with a PTFE filter to avoid precipitating the solute due to temperature changes. This step is crucial to separate the dissolved solute from any remaining solid.

-

-

Gravimetric Analysis:

-

Dispense the filtered, saturated solution into a pre-weighed, dry container. Record the exact weight of the solution transferred.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator at a temperature well below the boiling point of CFBSC to prevent loss of the analyte.

-

Place the container with the solid residue in a vacuum oven at a mild temperature (e.g., 30-40 °C) until a constant weight is achieved. This ensures all residual solvent is removed.

-

Cool the container in a desiccator before re-weighing.

-

-

Calculation:

-

Calculate the mass of the dissolved CFBSC by subtracting the initial weight of the empty container from the final weight.

-

Calculate the mass of the solvent by subtracting the mass of the dissolved CFBSC from the total mass of the solution transferred.

-

Express the solubility in desired units, such as g/100 g of solvent or mg/mL.

-

Workflow Visualization

Caption: Workflow for Gravimetric Solubility Determination.

Conclusion

This compound is a synthetically valuable reagent whose utility is intrinsically linked to its solubility. This guide establishes that the compound is readily soluble in a variety of common anhydrous aprotic solvents, including chlorinated hydrocarbons, ethers, and esters. Conversely, it is reactive and should be considered incompatible with protic solvents like water and alcohols. For applications requiring precise concentration control, the provided gravimetric protocol offers a robust and reliable method for quantitative solubility determination. By adhering to these principles and methodologies, researchers can ensure the safe and effective application of this important chemical intermediate.

References

- 1. This compound | 85958-57-2 [m.chemicalbook.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. fishersci.com [fishersci.com]

- 4. 85958-57-2 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 5. benchchem.com [benchchem.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. pharmajournal.net [pharmajournal.net]

- 9. assets.thermofisher.com [assets.thermofisher.com]

A Technical Guide to the Safe Handling and Storage of 2-Chloro-4-fluorobenzenesulfonyl Chloride